![molecular formula C12H11FN2O2 B595588 ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1246555-47-4](/img/structure/B595588.png)
ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, also known as EFPC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. EFPC is a pyrazole derivative that has been synthesized through a variety of methods, and its unique chemical structure has been found to have several applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to act as an agonist for the CB1 receptor. When ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate binds to the CB1 receptor, it activates a signaling pathway that leads to a variety of physiological and biochemical effects. These effects can include changes in neurotransmitter release, modulation of ion channel activity, and alterations in gene expression.
Biochemical and Physiological Effects:
ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been found to have several biochemical and physiological effects, many of which are related to its activity as a CB1 receptor agonist. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been shown to modulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. It has also been found to have analgesic effects, reducing pain sensation in animal models. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is its high affinity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is also relatively easy to synthesize, making it a cost-effective tool for scientific research. However, ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate does have some limitations. One limitation is its relatively short half-life, which can make it difficult to study the long-term effects of CB1 activation. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. One area of interest is the development of more potent and selective CB1 receptor agonists. Another area of interest is the use of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate as a tool for studying the effects of CB1 activation in different physiological systems, such as the immune system or the cardiovascular system. Additionally, ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate could be used as a starting point for the development of new drugs for the treatment of conditions such as pain, anxiety, and depression.
Synthesis Methods
Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate can be synthesized through a variety of methods, including the reaction of 2-fluorobenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization with acetic acid. Another method involves the reaction of 2-fluoroacetophenone with ethyl hydrazinecarboxylate, followed by cyclization with acetic acid. The synthesis of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been extensively studied, and several modifications to the synthesis process have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been found to have several applications in the field of scientific research. One of the primary uses of ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is as a ligand for the cannabinoid receptor 1 (CB1). ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has been shown to have high affinity for the CB1 receptor, making it a useful tool for studying the physiological and biochemical effects of CB1 activation. ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate has also been used as a tool for studying the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood regulation.
properties
IUPAC Name |
ethyl 2-(2-fluorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-8-14-15(11)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOLUXXFGFTNDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NN1C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719110 |
Source
|
Record name | Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
CAS RN |
1246555-47-4 |
Source
|
Record name | Ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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